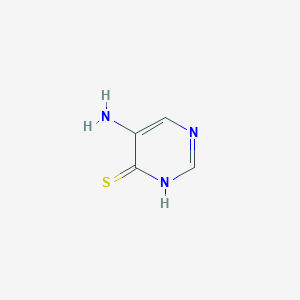

5-Aminopyrimidine-4(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Aminopyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

5-Aminopyrimidine-4(1H)-thione, also known as 5-amino-1H-pyrimidine-6-thione, is a derivative of thienopyrimidine . Thienopyrimidine derivatives are structural analogs of purines and have been found to inhibit various enzymes and pathways . They are often used in the development of anticancer drugs . The primary targets of these compounds are protein kinases (PKs) . PKs play a key role in cell proliferation and differentiation of cancer cells .

Mode of Action

The compound interacts with its targets, primarily PKs, leading to the inhibition of these enzymes . This inhibition disrupts the normal functioning of the PKs, which can lead to the prevention of oncogenesis and the progression of cancer .

Biochemical Pathways

The inhibition of PKs affects several signal transduction pathways, which can lead to metastasis and drug resistance . Other targets that can be inhibited to give effective anticancer drugs include topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .

Result of Action

The inhibition of PKs and other targets by this compound can lead to the disruption of cellular communication, potentially preventing the progression of cancer . The compound’s anticancer activity has been demonstrated against various isomers PI3Kα, β, and γ in addition to their anticancer activity versus NCI 60 cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Aminopyrimidine-4(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 4-chloropyrimidine with thiourea under basic conditions. The reaction typically proceeds as follows:

- Dissolve 4-chloropyrimidine in a suitable solvent such as ethanol.

- Add thiourea and a base, such as sodium hydroxide, to the solution.

- Heat the reaction mixture under reflux for several hours.

- Cool the mixture and filter the precipitated product.

- Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrimidine-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

5-Aminopyrimidine-4(1H)-thione has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: The compound is used in the production of dyes, agrochemicals, and polymers.

Comparison with Similar Compounds

Similar Compounds

5-Aminopyrimidine: Lacks the thione group, making it less reactive in certain chemical reactions.

4-Aminopyrimidine-5-thione: Isomeric compound with different reactivity and properties.

2-Aminopyrimidine-4-thione: Another isomer with distinct chemical behavior.

Uniqueness

5-Aminopyrimidine-4(1H)-thione is unique due to the presence of both an amino group and a thione group in the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

5-Aminopyrimidine-4(1H)-thione is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound contains both an amino group and a thione group within its pyrimidine ring structure. This unique combination contributes to its reactivity and biological activities. The chemical formula is C4H5N3S, with a molecular weight of approximately 115.17 g/mol .

The primary mechanism of action for this compound involves the inhibition of protein kinases (PKs), particularly cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound disrupts various signal transduction pathways that are crucial for cell proliferation and survival, leading to potential anticancer effects .

Target Enzymes

- Cyclin-dependent Kinases (CDKs) : Involved in cell cycle regulation.

- PKs : Affect several cellular signaling pathways related to cancer progression.

Biological Activity

The biological activities of this compound include:

- Antiproliferative Activity : Demonstrated effectiveness against various cancer cell lines, including breast, lung, colon, and prostate cancers.

- Enzyme Inhibition : Acts as an inhibitor for specific kinases, which may contribute to its anticancer properties.

Study 1: Anticancer Activity

A study explored the anticancer properties of this compound derivatives. These compounds showed significant inhibition of CDK activity, leading to reduced proliferation of cancer cells in vitro. The results indicated that the thione derivatives could serve as potential therapeutic agents for treating solid tumors .

Study 2: Mechanistic Insights

Research highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. The study provided evidence that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Data Table: Biological Activities and Effects

| Biological Activity | Effect on Cancer Cells | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cell growth | |

| Induction of Apoptosis | Increased pro-apoptotic factors | |

| Enzyme Inhibition | CDK inhibition |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of 4-chloropyrimidine with thiourea under basic conditions. The resulting compound can be further modified to enhance its biological activity or selectivity against specific targets.

Properties

IUPAC Name |

5-amino-1H-pyrimidine-6-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-6-2-7-4(3)8/h1-2H,5H2,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXXVMMOPPBSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.